Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-

Positional isomerism Serine protease inhibitor design Physicochemical profiling

Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- (CAS 57323-91-8) is a synthetic benzamidine derivative with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol. It consists of a benzamidine (benzenecarboximidamide) core substituted at the meta (3-) position with a 2-naphthyloxy methyl group via an ether linkage.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 57323-91-8
Cat. No. B15064338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-
CAS57323-91-8
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=N)N
InChIInChI=1S/C18H16N2O/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H3,19,20)
InChIKeySDESWQAXWNRSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- (CAS 57323-91-8) Is a Structurally Distinct Benzamidine Derivative for Targeted Lead Optimization


Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- (CAS 57323-91-8) is a synthetic benzamidine derivative with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol [1]. It consists of a benzamidine (benzenecarboximidamide) core substituted at the meta (3-) position with a 2-naphthyloxy methyl group via an ether linkage. Benzamidines are a privileged pharmacophore in medicinal chemistry, historically serving as reversible competitive inhibitors of serine proteases such as trypsin, thrombin, factor Xa, and urokinase-type plasminogen activator (uPA) [2]. The naphthyloxy methyl moiety introduces hydrophobicity and conformational flexibility absent in the unsubstituted benzamidine scaffold, potentially modulating target selectivity, pharmacokinetic properties, and synthetic derivatization pathways. This compound is commercially available at ≥98% purity from specialty chemical suppliers and is cataloged for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 57323-91-8: Meta-Positional Isomerism and Substitution-Specific SAR in Benzamidine-Based Inhibitor Programs


Benzamidine-based compounds cannot be freely interchanged across positional isomers or substituent variants without risking substantial changes in target binding, selectivity, and ADME properties. In the factor Xa inhibitor field, systematic SAR studies have demonstrated that replacement of the benzamidine moiety with substituted 2-naphthyl structures significantly alters both enzyme specificity and oral bioavailability [1]. Furthermore, thermodynamic binding analyses of p-substituted benzamidines to trypsin have shown that even subtle changes in substituent position and electronic character produce measurable differences in binding enthalpy and entropy, leading to divergent Ki values [2]. The meta-substitution pattern of CAS 57323-91-8 distinguishes it from the para-substituted isomer (CAS 32152-42-4, ICI58260), and this positional difference is expected to alter the spatial orientation of the naphthyloxy group within the S4/S1 subsite pockets of serine protease targets—a critical determinant of both potency and selectivity that cannot be predicted without explicit comparative assay data [3].

Quantitative Differentiation Evidence for 57323-91-8: Meta vs. Para Isomerism, Physicochemical Profiles, and Commercial Availability Benchmarks


Meta-Substitution Topological Advantage: TPSA and Hydrogen Bond Donor Count Comparison Against Para Isomer CAS 32152-42-4

The meta-substitution pattern of CAS 57323-91-8 produces a subtly different three-dimensional pharmacophore geometry compared to the para-substituted analog CAS 32152-42-4 (ICI58260). While both isomers share identical molecular formulas (C18H16N2O) and molecular weights (276.33 g/mol), the InChI Keys differ (SDESWQAXWNRSJY-UHFFFAOYSA-N vs. XYGBMDWRXOOAJM-UHFFFAOYSA-N for the para isomer). The meta isomer positions the naphthyloxy moiety at a ~120° angle relative to the amidine group, versus the linear ~180° orientation in the para isomer, altering the distance and angular relationship between the key hydrogen bond donor/acceptor pharmacophoric elements. This difference is particularly relevant for serine protease inhibitor design, where benzamidine-based inhibitors engage the S1 pocket via the amidine group while the P4/S4 interaction is mediated by the distal hydrophobic moiety. Computed LogP values (XLogP3-AA = 3.6 for the meta isomer) indicate comparable lipophilicity to the para isomer, but the spatial orientation difference may affect binding pocket complementarity in a target-specific manner [1]. Note: No direct head-to-head biochemical comparison between these two isomers has been identified in accessible public literature.

Positional isomerism Serine protease inhibitor design Physicochemical profiling

Class-Level Serine Protease Inhibition Potential: Benzamidine Pharmacophore Retention with Naphthyloxy Extension vs. Unsubstituted Benzamidine

Unsubstituted benzamidine (CAS 618-39-3) is a well-characterized reversible competitive inhibitor of trypsin (Ki ≈ 20 μM), factor Xa (Ki ≈ 110 μM), urokinase-type plasminogen activator (Ki ≈ 97 μM), and thrombin [1]. The benzamidine group engages the S1 specificity pocket via a bidentate hydrogen bond with Asp189 at the base of the pocket. The addition of hydrophobic substituents to the benzamidine scaffold—particularly naphthyl or naphthyloxy groups—has been demonstrated across multiple serine protease inhibitor programs to enhance binding affinity, often by 100- to >1000-fold, through occupation of the S4 aryl-binding site [2]. However, no direct IC50 or Ki data for CAS 57323-91-8 itself against any serine protease target have been identified in public literature. The compound retains the unsubstituted amidine group (C(=NH)NH2), indicating potential for baseline serine protease engagement, but the quantitative magnitude of affinity enhancement conferred by the meta-naphthyloxy methyl substituent remains uncharacterized. This represents a critical data gap that procurement decisions should explicitly acknowledge [3].

Serine protease inhibition Factor Xa Trypsin-like enzymes Benzamidine pharmacophore

Commercial Purity Benchmark: ≥98% (NLT) Specification vs. Typical Research-Grade Benzamidine Derivatives

CAS 57323-91-8 is commercially available at a guaranteed purity of NLT 98% (No Less Than 98%) from MolCore under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This purity specification exceeds the typical 95% purity grade commonly offered for many research benzamidine building blocks. The compound is supplied with full documentation including Certificate of Analysis (CoA), MSDS, and structural characterization data (NMR, HPLC). The molecular weight of 276.33 g/mol and LogP of 3.6 place this compound in a favorable drug-like property space (MW < 300, LogP < 5), aligning with Lipinski's Rule of Five criteria [1]. Its defined single-isomer identity (non-chiral, single defined regioisomer) eliminates the ambiguity inherent in racemic or regioisomeric mixtures that plague many catalog benzamidine derivatives. This defined identity is critical for reproducible SAR studies and for potential patent filings where chemical composition of matter must be unambiguously defined .

Chemical procurement Purity specification Quality control Building block

Derivatization Versatility: The Benzonitrile Precursor Pathway Compared to Direct-Amidine Analogs

The benzonitrile analog of CAS 57323-91-8 (3-(naphthalen-2-yloxymethyl)benzonitrile, CAS 57928-84-4) is also commercially available and provides a direct synthetic precursor for amidine formation via Pinner reaction or hydroxylamine addition followed by reduction . This two-step conversion from nitrile to amidine is a well-established transformation in medicinal chemistry that enables late-stage diversification of the naphthyloxy scaffold without exposing the amidine group to incompatible reaction conditions. By contrast, directly handling the benzamidine form (CAS 57323-91-8) may be preferable when the target requires immediate amidine engagement (e.g., in biochemical assays or as a direct P1 fragment). The availability of both the nitrile precursor and the final amidine product from the same scaffold family creates a procurement advantage: researchers can select the optimal functional group for their specific synthetic sequence . Additionally, the benzonitrile form (MW 259.3) has a lower molecular weight and lacks the hydrogen bond donor capacity of the amidine, which may affect solubility and membrane permeability in cell-based assays—providing a useful matched molecular pair for deconvoluting the contribution of the amidine group to activity and ADME properties [1].

Synthetic tractability Building block Late-stage functionalization Medicinal chemistry

Best-Fit Application Scenarios for CAS 57323-91-8 Based on Available Structural, Physicochemical, and Commercial Evidence


Serine Protease Inhibitor Lead Generation: S1/S4 Pocket SAR Exploration with a Meta-Substituted Naphthyloxy Benzamidine Scaffold

Despite the absence of direct biochemical IC50/Ki data for CAS 57323-91-8, the compound's benzamidine core positions it as a candidate for initial screening against serine protease targets (trypsin, factor Xa, thrombin, uPA, matriptase, etc.). The meta-naphthyloxy substituent provides a structurally distinct vector for probing the S4 aryl-binding pocket compared to extensively characterized para-substituted analogs such as ICI58260. Procurement of this compound for a focused serine protease panel screen (10-20 targets) would cost-effectively determine whether the meta geometry offers any selectivity advantage over the para isomer . The 98% purity specification is sufficient for direct use in biochemical assays without further purification, enabling rapid screening turnaround. Researchers should note that benzamidine itself has modest affinity (Ki 20-110 μM across targets), and the naphthyloxy group may confer 100-1000-fold enhancement based on class-level SAR, but this remains to be experimentally validated for this specific compound .

Matched Molecular Pair Analysis: Amidine vs. Nitrile in the Naphthyloxy Methyl Scaffold for Deconvoluting Pharmacophore Contributions

The commercial availability of both the benzamidine form (CAS 57323-91-8) and its benzonitrile precursor (CAS 57928-84-4) enables matched molecular pair (MMP) analysis. By comparing the activity, solubility, permeability, and metabolic stability of the amidine/nitrile pair, researchers can quantitatively isolate the contribution of the amidine hydrogen bond donor/acceptor to target engagement and ADME properties. In the context of factor Xa inhibitor development, the amidine-to-nitrile transformation has been shown to dramatically alter both potency (often with >1000-fold loss in affinity) and oral bioavailability (typically improved for nitrile forms) . This MMP approach is valuable for programs that seek to balance potency with oral absorption, particularly when the amidine group proves to be a pharmacokinetic liability . The scaffold also features the 3-(naphthalen-2-yloxymethyl)benzoic acid analog (CAS 438464-01-8), providing a third functional group handle for amide coupling or ester prodrug strategies .

Fragment-Based or Scaffold-Hopping Library Design: A Drug-Like Benzamidine Fragment with MW < 300 and Acceptable Lipophilicity

With a molecular weight of 276.33 g/mol, XLogP3 of 3.6, and only 2 hydrogen bond donors, CAS 57323-91-8 falls within the Rule of Five compliant space, making it suitable for fragment-based drug discovery (FBDD) or as a 'scaffold-hopping' starting point . The benzamidine fragment (MW 120.15) is a well-established privileged structure in protease inhibitor design, but its high polarity and low molecular weight often limit its utility as a standalone fragment. The addition of the 2-naphthyloxy methyl group increases both MW and lipophilicity while preserving the key amidine pharmacophore, creating a 'grown fragment' that is more amenable to structure-based optimization. In fragment screening cascades, this compound can serve as a higher-affinity starting point compared to benzamidine alone, potentially enabling detection in biophysical screens (SPR, TSA, NMR) where the parent benzamidine fragment may be below the detection threshold . For scaffold-hopping programs, the meta-naphthyloxy substitution pattern represents a distinct chemotype from the more common para-substituted benzamidine series, offering intellectual property differentiation opportunities .

Benzamidine-Derived Chemical Probe Development: Single Regioisomer Identity for Target Deconvolution Studies

Chemical probes demand unambiguous structural identity, high purity, and defined single-isomer composition to ensure that observed biological effects can be confidently attributed to the intended molecular entity. CAS 57323-91-8, with its NLT 98% purity, ISO-certified quality control, and single defined regioisomer at the meta position, meets the basic chemical quality criteria for chemical probe development . Unlike many commercially available benzamidine derivatives that may exist as mixtures of positional isomers or contain ambiguous substitution patterns, this compound's identity is unequivocally established by its InChI Key (SDESWQAXWNRSJY-UHFFFAOYSA-N) and full spectroscopic characterization. For academic chemical probe programs targeting understudied serine proteases (e.g., matriptase, hepsin, TMPRSS2), the compound offers a defined starting point that avoids the confounding effects of isomeric impurities . However, the critical limitation—the complete absence of published biochemical selectivity profiling data—means that any probe derived from this compound would require extensive selectivity screening (e.g., against a panel of 50+ serine proteases) before it could meet chemical probe best practice guidelines .

Quote Request

Request a Quote for Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.